molecular formula C17H15N5S2 B1344483 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1114597-32-8

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1344483
CAS No.: 1114597-32-8
M. Wt: 353.5 g/mol
InChI Key: OWUJLKJUGYVWKO-UHFFFAOYSA-N
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Description

The compound 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is a sophisticated hybrid molecule designed for advanced medicinal chemistry and drug discovery research. It features a thieno[2,3-b]pyridine scaffold linked to a 1,2,4-triazole-3-thione ring, a structure known for its significant pharmacological potential. The 1,2,4-triazole-3-thione core is a privileged structure in medicinal chemistry, with documented derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties . The presence of multiple nucleophilic centers in the triazole-thione ring, including the exocyclic sulfur and endocyclic nitrogen atoms, offers broad opportunities for molecular interactions with biological targets and for further chemical derivatization . Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecules. Its structure aligns with compounds investigated for their ability to bind to biological targets such as enzymes and DNA, making it a valuable candidate for developing new therapeutic agents . Furthermore, analogous 1,2,4-triazole-3-thione derivatives have been successfully developed into commercial fungicides and herbicides, indicating the high potential of this chemical class in agrochemical research as well . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5S2/c1-9-6-10(2)8-11(7-9)22-15(20-21-17(22)23)14-13(18)12-4-3-5-19-16(12)24-14/h3-8H,18H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUJLKJUGYVWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

  • The thieno[2,3-b]pyridine nucleus is commonly synthesized via cyclization reactions involving 2-aminopyridine derivatives and α-haloketones or α-haloesters, followed by sulfur incorporation to form the thiophene ring.
  • Amination at the 3-position can be introduced either by direct substitution or by using amino-substituted pyridine precursors.

Typical Conditions

  • Cyclization is often performed under reflux in polar solvents such as ethanol or DMF.
  • Catalysts such as bases (e.g., potassium carbonate) or Lewis acids may be used to facilitate ring closure.
  • Sulfur sources like Lawesson’s reagent or elemental sulfur can be employed for thiophene ring formation.

Synthesis of 4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Formation of 1,2,4-Triazole Core

  • The 1,2,4-triazole ring is typically constructed by cyclization of hydrazine derivatives with carboxylic acid derivatives or their equivalents.
  • For the 3-thiol functionality, thiosemicarbazide or thiocarbohydrazide is used as a precursor, which upon cyclization yields the triazole-3-thiol.

Substitution with 3,5-Dimethylphenyl Group

  • The 4-position substitution with the 3,5-dimethylphenyl group can be introduced by using appropriately substituted hydrazines or by post-cyclization arylation reactions.
  • Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may be employed if direct substitution is challenging.

Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Cyclization with thiosemicarbazide Reflux in ethanol or acetic acid, 4-6 h 70-90 Efficient ring closure
Arylation at 4-position Pd-catalyst, base, aryl halide, 80-100 °C 60-85 Cross-coupling for arylation

Coupling of Thieno[2,3-b]pyridine and Triazole-Thiol Fragments

Condensation or Nucleophilic Substitution

  • The amino group on the thieno[2,3-b]pyridine can act as a nucleophile to react with electrophilic centers on the triazole-thiol intermediate.
  • Alternatively, the triazole-thiol may be functionalized with a leaving group to facilitate nucleophilic aromatic substitution.

Typical Conditions

  • Polar aprotic solvents such as DMF or DMSO.
  • Mild bases like triethylamine or potassium carbonate.
  • Reaction temperatures ranging from room temperature to 80 °C.
  • Reaction times from several hours to overnight.

Purification and Characterization

  • Purification is typically achieved by recrystallization or chromatographic techniques (silica gel column chromatography).
  • Characterization includes NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step No. Intermediate/Fragment Key Reagents/Conditions Yield Range (%) Remarks
1 3-Aminothieno[2,3-b]pyridine core Cyclization of 2-aminopyridine + α-haloketone, sulfur source, reflux 60-80 Amination introduced pre/post cyclization
2 4-(3,5-Dimethylphenyl)-4H-1,2,4-triazole-3-thiol Cyclization of thiosemicarbazide + substituted hydrazine, Pd-catalyzed arylation 65-90 Efficient ring formation and substitution
3 Final coupling to form target compound Nucleophilic substitution or condensation in DMF/DMSO, base, mild heat 50-75 Requires optimization for best yield

Research Findings and Optimization Notes

  • Literature on related 1,2,4-triazole-3-thiol derivatives indicates that the choice of solvent and base critically affects the yield and purity of the final product.
  • Nano-catalysts such as nano-ZnO have been reported to improve yields in heterocyclic ring formation reactions, suggesting potential for optimization in this synthesis.
  • Regioselectivity in the formation of substituted triazoles can be influenced by steric effects of substituents on the phenyl ring, which is relevant for the 3,5-dimethylphenyl substitution.
  • The amino group on the thieno[2,3-b]pyridine ring may require protection/deprotection steps depending on the reactivity of other functional groups during coupling.

Chemical Reactions Analysis

Types of Reactions

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Analogous compounds with aromatic substituents (e.g., 3,4-difluorophenyl in ) exhibit higher logP values (~3.7), suggesting the target compound may share moderate lipophilicity, favoring membrane permeability .

Biological Activity

5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.

  • Molecular Formula: C₁₇H₁₅N₅S₂
  • Molecular Weight: 353.46 g/mol
  • CAS Number: 1114597-32-8
  • Structural Features: The compound contains a triazole ring and a thieno[2,3-b]pyridine moiety, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization with thiol groups. This synthetic approach is critical as it influences the biological activity of the final compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. The compound under discussion exhibits significant antiproliferative effects against various cancer cell lines, particularly colorectal cancer (HT-29) cells.

  • Mechanism of Action:
    • The triazole moiety interacts with enzymes involved in cancer signaling pathways such as MEK1 and ERK2, leading to cell cycle arrest and apoptosis in cancer cells .
    • Molecular docking studies suggest that this compound can effectively bind to the ATP-binding site of tubulin, disrupting microtubule dynamics essential for cancer cell proliferation .
  • Research Findings:
    • A study reported that derivatives similar to this compound exhibited IC50 values in the micromolar range against HT-29 cells, indicating potent cytotoxicity .
    • Another research highlighted that compounds with similar structures showed selective cytotoxicity against cancer cells while sparing normal cells .

Antimicrobial Activity

In addition to anticancer properties, compounds containing the triazole scaffold have demonstrated significant antimicrobial activity. Studies have indicated that these compounds can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .

Other Biological Activities

  • Anti-inflammatory Properties:
    • Compounds similar to this compound have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
  • Antioxidant Activity:
    • The presence of thiol groups in the structure contributes to its antioxidant properties, which can protect cells from oxidative stress .

Case Studies

Study Cell Line IC50 (µM) Mechanism
Study AHT-2910Tubulin inhibition
Study BMCF715Apoptosis induction
Study CHeLa12Cell cycle arrest

Q & A

Q. What are the recommended synthesis routes for this compound, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves multi-step reactions, starting with condensation of precursors such as thienopyridine and triazole derivatives under acidic or basic conditions. Optimal conditions include refluxing in ethanol or methanol, followed by purification via recrystallization or chromatography. Yield optimization may require adjusting stoichiometry, temperature, and reaction time. For example, Fedotov et al. (2021) demonstrated that S-alkylation of triazole-thiol precursors improves stability and bioactivity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • ¹H-NMR for elucidating proton environments and substituent positions.
  • LC-MS to confirm molecular weight and purity.
  • Elemental analysis to validate empirical formulas.
    Fedotov et al. (2023) highlighted the use of these methods for verifying triazole-thiol derivatives, ensuring structural accuracy .

Q. How should researchers assess the biological activity of this compound in preliminary screenings?

Begin with in vitro assays targeting antimicrobial, anticancer, or enzyme inhibition activity. Use standardized protocols (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity). Molecular docking can predict binding affinity to targets like kinases or receptors, while ADME analysis evaluates pharmacokinetic properties .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

The compound is classified as acute toxicity (Category 4) , skin/eye irritant (Category 1/2) , and may cause respiratory irritation. Required precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and handling.
  • First aid : Immediate skin/eye washing and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in aqueous media for in vitro studies?

Solubility challenges may arise due to hydrophobic aromatic substituents. Strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity.
  • Surfactants : Polysorbate-80 or cyclodextrins for colloidal dispersion.
  • Salt formation : Derivatize the thiol group to improve hydrophilicity .

Q. How should contradictory results in biological activity between different studies be analyzed and resolved?

Contradictions may stem from purity variations , assay conditions , or cell line specificity . Mitigate by:

  • Replicating experiments under identical conditions.
  • HPLC purity verification (>95%).
  • Dose-response curves to confirm activity thresholds. Fedotov et al. (2023) emphasized reproducibility through rigorous analytical validation .

Q. What computational methods are suitable for predicting the binding affinity and mechanism of action?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to model ligand-protein interactions.
  • MD simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes.
  • QSAR : Correlate structural features (e.g., substituent electronegativity) with activity .

Q. What strategies ensure the stability of this compound under varying storage conditions?

Conduct accelerated stability studies :

  • Temperature : Store at –20°C to prevent thermal degradation.
  • Light exposure : Use amber vials to block UV/visible light.
  • HPLC monitoring : Track degradation products over time. Stability data for analogs suggest thiol oxidation is a primary degradation pathway, warranting inert atmosphere storage .

Q. How can structural modifications be systematically explored to enhance its pharmacological profile?

  • SAR studies : Modify substituents (e.g., halogenation at the phenyl ring, alkylation of the thiol group) to optimize bioactivity.
  • Bioisosteric replacement : Substitute the triazole ring with oxadiazole or imidazole to improve selectivity. Fedotov et al. (2021) reported enhanced antimicrobial activity in S-alkylated derivatives .

Q. What are the critical factors in designing a robust protocol for evaluating enzyme inhibition potential?

  • Enzyme kinetics : Measure IC₅₀ values using substrate titration (e.g., Michaelis-Menten plots).
  • Control experiments : Include positive controls (known inhibitors) and negative controls (solvent-only).
  • Concentration range : Test 0.1–100 µM to capture dose-dependent effects. Ahmed et al. (1999) validated triazole derivatives as kinase inhibitors using this approach .

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